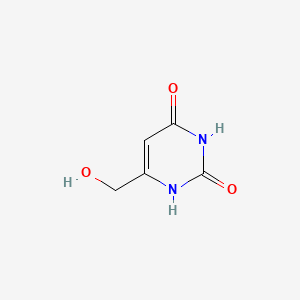

6-(Hydroxymethyl)uracil

Description

Properties

IUPAC Name |

6-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZRLPFSWSIONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176649 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22126-44-9 | |

| Record name | 6-(Hydroxymethyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022126449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22126-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22126-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(HYDROXYMETHYL)URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNS2EUP1Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of a Fifth and Sixth Base: A Technical Guide to 5-(Hydroxymethyl)uracil in Molecular Biology

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and molecular significance of 5-(Hydroxymethyl)uracil (5-hmU), a modified pyrimidine base that has emerged from the shadows of canonical DNA and RNA. Initially identified in the genomes of bacteriophages and dinoflagellates, 5-hmU is now recognized as a crucial player in mammalian epigenetics. This document will navigate the historical milestones of its discovery, elucidate the enzymatic pathways governing its synthesis and degradation, detail its multifaceted biological roles, and present the key analytical methodologies for its detection and quantification. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this enigmatic molecule and its implications for cellular function, disease, and therapeutics.

Introduction: Beyond the Canonical Four

For decades, the central dogma of molecular biology was built upon the four canonical bases: adenine (A), guanine (G), cytosine (C), and thymine (T) in DNA, with uracil (U) replacing thymine in RNA. However, the discovery of modified bases has unveiled a more complex and nuanced layer of genetic and epigenetic regulation. Among these is 5-(Hydroxymethyl)uracil (5-hmU), a molecule that has transitioned from a virological curiosity to a key epigenetic marker in mammals.

This guide will first address a point of potential confusion. While this document focuses on 5-(Hydroxymethyl)uracil due to its profound biological significance, the similarly named 6-(Hydroxymethyl)uracil is primarily a synthetic derivative of 6-methyluracil and is not a known component of DNA or RNA. Its study is largely confined to synthetic organic chemistry.

The journey of 5-hmU from its initial discovery in bacteriophages to its current status as a focal point of epigenetic research is a testament to the evolving understanding of the dynamic nature of the genome.

A Historical Perspective: The Discovery of 5-hmU Across the Tree of Life

The story of 5-hmU is one of independent discoveries in disparate biological systems, each revealing a unique facet of its existence.

A Viral Signature: 5-hmU in Bacteriophages

The first identification of 5-hmU as a component of DNA occurred in the context of virology. Researchers studying bacteriophages, viruses that infect bacteria, made the remarkable discovery that some of these viruses had genomes containing unusual bases.

Specifically, in certain bacteriophages like the Bacillus subtilis phage SP8, thymine is completely replaced by 5-hmU.[1][2][3] This modification serves as a defense mechanism, protecting the phage DNA from degradation by the host bacterium's restriction enzymes, which are designed to recognize and cleave foreign DNA.[4] The incorporation of 5-hmU into the phage genome is a key strategy for overcoming host antiviral immunity.

An Abundant Anomaly: 5-hmU in Dinoflagellates

In the 1970s, a surprising discovery was made in a completely different branch of the tree of life: dinoflagellates. These unicellular eukaryotes were found to have a significant portion of their genomic thymine replaced by 5-hmU.[5][6] The abundance of 5-hmU in dinoflagellate genomes is exceptionally high, with some species having as much as 68% of their thymine substituted.[4][5]

For a long time, the function of this widespread modification in dinoflagellates remained a mystery. However, recent research has begun to shed light on its role. It is now understood that 5-hmU in dinoflagellates is involved in silencing transposable elements, thereby maintaining genome stability.[7][8] This discovery highlights a novel epigenetic role for 5-hmU in a eukaryotic lineage.

The Mammalian Epigenetic Landscape: 5-hmU as a New Player

The most recent and perhaps most impactful discovery regarding 5-hmU has been its identification in mammalian DNA.[9][10][11][12] Unlike in phages and dinoflagellates, 5-hmU is present in mammals at much lower levels. Its discovery in mammalian cells was a direct result of the burgeoning field of epigenetics and the study of the Ten-Eleven Translocation (TET) family of enzymes.

Initially, TET enzymes were identified as being responsible for the oxidation of 5-methylcytosine (5mC), a key epigenetic mark, to 5-hydroxymethylcytosine (5hmC).[13] Subsequent research revealed that TET enzymes can also oxidize thymine to produce 5-hmU.[14][15][16] This finding established 5-hmU as a new, albeit rare, modification in the mammalian epigenome and opened up new avenues of research into its function.

The Molecular Biology of 5-Hydroxymethyluracil

The biological significance of 5-hmU is intrinsically linked to the enzymatic pathways that control its formation and removal, as well as its impact on DNA structure and function.

Biosynthesis: The Role of TET Enzymes

In mammals, the primary route of 5-hmU formation is through the enzymatic oxidation of thymine by the TET family of dioxygenases (TET1, TET2, and TET3).[13][14][15][16] This reaction is dependent on Fe(II) and α-ketoglutarate as co-factors.

An alternative, though less common, pathway for 5-hmU formation is the deamination of 5-hydroxymethylcytosine (5hmC).[17] This process, however, is thought to contribute minimally to the overall steady-state levels of 5-hmU in mammalian cells.

Biological Functions: An Emerging Epigenetic Mark

The discovery of TET-mediated 5-hmU formation has led to the hypothesis that it functions as an epigenetic mark, similar to 5mC and 5hmC.[17][18][19] While its precise roles are still under investigation, several key functions are emerging:

-

Transcriptional Regulation: Studies have shown that the presence of 5-hmU in promoter regions can influence gene expression, in some cases enhancing transcription and in others inhibiting it, depending on the genomic context.[18][19]

-

Chromatin Remodeling: 5-hmU can affect the binding of chromatin-associated proteins, potentially influencing chromatin structure and accessibility.[15]

-

Genome Stability: In dinoflagellates, 5-hmU plays a crucial role in silencing transposable elements, thereby preventing their proliferation and maintaining the integrity of the genome.[7][8]

Degradation and Repair

Like other modified bases, 5-hmU can be removed from DNA through base excision repair (BER) pathways. The primary enzymes involved in the recognition and excision of 5-hmU are Single-strand-selective monofunctional uracil-DNA glycosylase 1 (SMUG1) and Thymine-DNA glycosylase (TDG).[17]

Analytical Methodologies for 5-Hydroxymethyluracil Detection

The study of 5-hmU has been greatly advanced by the development of sensitive and specific analytical techniques for its detection and quantification.

Quantitative Analysis

The following table summarizes the abundance of 5-hmU in the DNA of various organisms, as determined by quantitative methods.

| Organism/Tissue | Abundance of 5-hmU (relative to Thymine) | Reference(s) |

| Bacillus subtilis phage SP8 | 100% | [3] |

| Gyrodinium cohnii (Dinoflagellate) | ~37% | [6] |

| Mouse Embryonic Stem Cells | Low, but detectable | [14][15] |

| Various Mammalian Tissues | ~0.5 per 10^6 dN | [17] |

Key Experimental Protocols

A variety of methods have been developed to map the genomic location of 5-hmU. A common and effective technique involves selective chemical labeling followed by enrichment.

Protocol: Selective Labeling and Enrichment of 5-hmU

This protocol is based on the ability of β-glucosyltransferase (β-GT) to specifically transfer a modified glucose moiety to the hydroxyl group of 5-hmU.

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from the cells or tissues of interest.

-

DNA Fragmentation: Shear the genomic DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.

-

Selective Glucosylation:

-

Incubate the fragmented DNA with β-GT and a modified UDP-glucose analog (e.g., UDP-6-N3-glucose).

-

This reaction specifically attaches a glucose molecule with an azide group to the 5-hmU residues.

-

-

Biotinylation via Click Chemistry:

-

Perform a copper-catalyzed or copper-free click chemistry reaction to attach a biotin-alkyne conjugate to the azide group on the glucosylated 5-hmU.

-

-

Enrichment of 5-hmU-containing DNA:

-

Incubate the biotinylated DNA with streptavidin-coated magnetic beads.

-

The high affinity of streptavidin for biotin will capture the DNA fragments containing 5-hmU.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound DNA.

-

Elute the enriched 5-hmU-containing DNA from the beads.

-

-

Downstream Analysis:

-

The enriched DNA can be used for downstream applications such as quantitative PCR (qPCR) to validate enrichment at specific loci or for high-throughput sequencing to map the genome-wide distribution of 5-hmU.

-

5-Hydroxymethyluracil in Disease and Future Perspectives

The involvement of TET enzymes in various diseases, including cancer, has implicated 5-hmU as a potential biomarker and therapeutic target. Dysregulation of TET activity can lead to altered levels of 5-hmU, which may contribute to the pathogenesis of these diseases.

The field of 5-hmU research is still in its early stages, and many questions remain. Future research will likely focus on:

-

Elucidating the precise molecular mechanisms by which 5-hmU regulates gene expression.

-

Identifying the full complement of proteins that interact with 5-hmU.

-

Exploring the diagnostic and prognostic potential of 5-hmU as a biomarker for various diseases.

-

Developing therapeutic strategies that target the pathways of 5-hmU metabolism.

The discovery and ongoing investigation of 5-(Hydroxymethyl)uracil have fundamentally expanded our understanding of the complexity and dynamism of the genome. As research continues to unravel the multifaceted roles of this enigmatic base, it is poised to become an increasingly important molecule in the fields of molecular biology, epigenetics, and medicine.

References

- 1. Biological Activity of 5-Hydroxymethyluracil and Its Deoxynucleoside in Noninfected and Phageinfected Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of 5-hydroxymethyluracil and its deoxynucleoside in noninfected and phage-infected Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro Type II Restriction of Bacteriophage DNA With Modified Pyrimidines [frontiersin.org]

- 4. Distinctive Nuclear Features of Dinoflagellates with A Particular Focus on Histone and Histone-Replacement Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. A method for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. epigenie.com [epigenie.com]

- 15. Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08053K [pubs.rsc.org]

- 19. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Technical Guide to 6-(Hydroxymethyl)uracil

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 6-(Hydroxymethyl)uracil

This compound is a modified pyrimidine base belonging to the uracil family of compounds. While structurally similar to the canonical nucleobases that constitute DNA and RNA, the presence of a hydroxymethyl group at the 6-position imparts distinct chemical properties and biological relevance. Its primary significance in the field of drug development stems from its role as a major metabolite of Tipiracil, a critical component of the oral combination anticancer agent Lonsurf (trifluridine/tipiracil). Understanding the physicochemical properties, synthesis, and biological behavior of this compound is therefore paramount for researchers in oncology, pharmacology, and medicinal chemistry. This guide provides an in-depth technical overview of this important molecule.

Core Chemical and Physical Identity

A precise understanding of a molecule's identity is the foundation of all further research. This compound is identified by a unique CAS number and possesses a defined set of chemical properties.

Molecular Structure

The molecular structure consists of a pyrimidine-2,4(1H,3H)-dione core, which is the fundamental structure of uracil. A hydroxymethyl (-CH₂OH) group is substituted at the C6 position of this ring.

Figure 1. 2D Chemical structure of this compound.

Figure 1. 2D Chemical structure of this compound.

Physicochemical Properties

The key identifiers and computed properties for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 22126-44-9 | [1][2][3][4] |

| IUPAC Name | 6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | [1][4] |

| Molecular Formula | C₅H₆N₂O₃ | [1][2][3][4] |

| Molecular Weight | 142.11 g/mol | [1][2][3][4] |

| Canonical SMILES | C1=C(NC(=O)NC1=O)CO | [4][5] |

| InChI Key | JVZRLPFSWSIONO-UHFFFAOYSA-N | [4][5] |

Synthesis and Experimental Protocols

The preparation of this compound is crucial for generating reference standards for metabolic studies and for use as a starting material in further chemical synthesis. A reliable and well-documented method involves a two-step process starting from the commercially available 6-methyluracil.[2]

Synthesis Workflow Overview

The synthesis proceeds via the oxidation of 6-methyluracil to an aldehyde intermediate (orotaldehyde), followed by the selective reduction of the aldehyde to the corresponding primary alcohol.

References

Spectroscopic data (NMR, IR, Mass Spec) of 6-(Hydroxymethyl)uracil.

An In-depth Spectroscopic Guide to 6-(Hydroxymethyl)uracil

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a derivative of uracil, one of the four primary nucleobases in RNA. The introduction of a hydroxymethyl group at the C6 position significantly alters the molecule's electronic and structural properties, making it a compound of interest for researchers in medicinal chemistry and drug development. Its structural similarity to natural nucleobases allows it to potentially interact with biological systems, including enzymes and nucleic acids.

Accurate structural elucidation and confirmation are paramount in the development and application of such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this process. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. Drawing upon foundational spectroscopic principles and data from analogous structures, we will predict, interpret, and explain the key spectral features. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of uracil derivatives.

Molecular Structure and Key Features

Understanding the molecule's structure is the foundation for interpreting its spectroscopic output. This compound possesses several key functional groups that will give rise to characteristic signals: a pyrimidine ring, two amide groups (a cyclic diamide or lactam system), a vinyl proton, a primary alcohol, and exchangeable amine and hydroxyl protons.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will account for all unique hydrogen atoms in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as its hygroscopic nature allows for the observation of exchangeable protons (N-H and O-H), which would otherwise be lost in solvents like D₂O.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| N1-H | ~11.2 | Broad Singlet | 1H | Amide proton, deshielded by adjacent C=O and ring electronics. Similar to uracil.[1] |

| N3-H | ~11.0 | Broad Singlet | 1H | Amide proton, deshielded by two adjacent C=O groups. Similar to uracil.[1] |

| C5-H | ~5.6 | Singlet | 1H | Vinyl proton on an electron-deficient ring, adjacent to C=O. Similar position to C5-H in 6-methyluracil.[2] |

| C7-OH | ~5.2 | Triplet (or Broad s) | 1H | Alcohol proton, position is solvent/concentration dependent. Expected to couple to CH₂ protons. |

| C7-H ₂ | ~4.2 | Doublet (or Singlet) | 2H | Methylene protons adjacent to an oxygen and the C6 of the ring. Deshielded. Will be a doublet if coupled to OH. |

Expertise & Causality:

-

N-H Protons: The two N-H protons are predicted to be significantly downfield (>10 ppm) due to the strong deshielding effect of the adjacent carbonyl groups and their acidic nature. Their signals are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.

-

C5-H Proton: This lone vinyl proton is attached to an sp² carbon and is part of a conjugated system. Its chemical shift around 5.6 ppm is characteristic of such an environment, as seen in related uracil structures.[2] It is expected to be a sharp singlet as there are no adjacent protons within three bonds to couple with.

-

Hydroxymethyl Protons (CH₂ and OH): The methylene (CH₂) protons are diastereotopic and adjacent to a stereocenter, but in this achiral molecule, they are chemically equivalent. They are attached to a carbon bonded to both an electronegative oxygen and the electron-withdrawing pyrimidine ring, shifting them downfield to ~4.2 ppm. In a dry aprotic solvent like DMSO-d₆, coupling between the hydroxyl proton and the adjacent methylene protons is often observed. This would result in the OH signal appearing as a triplet and the CH₂ signal as a doublet (J ≈ 5-6 Hz). In the presence of trace acid or water, this coupling can be lost due to rapid exchange, causing both signals to collapse into broad singlets.

Diagram: Proton Environments in this compound

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C 2 | ~152 | Carbonyl carbon adjacent to two nitrogen atoms. Typical for C2 in uracil.[3] |

| C 4 | ~164 | Carbonyl carbon in an α,β-unsaturated amide system. Typically the most downfield carbon.[3] |

| C 6 | ~155 | sp² carbon bonded to nitrogen and the hydroxymethyl group. |

| C 5 | ~102 | sp² carbon bonded to hydrogen. Shielded relative to other ring carbons. Similar to C5 in uracil.[4] |

| C 7 (-CH₂OH) | ~58 | sp³ carbon bonded to an electronegative oxygen atom. |

Expertise & Causality:

-

Carbonyl Carbons (C2, C4): These carbons are in a highly deshielded environment due to the double bond to oxygen and their position within the amide functional groups. They consistently appear at the downfield end of the spectrum (>150 ppm). C4 is predicted to be further downfield than C2 due to conjugation with the C5-C6 double bond.

-

Olefinic Carbons (C5, C6): C6 is significantly deshielded compared to C5 because it is bonded to an electronegative nitrogen atom. C5, bonded only to carbon and hydrogen, appears much further upfield, consistent with values for uracil itself.[3][4]

-

Aliphatic Carbon (C7): The C7 carbon of the hydroxymethyl group is the only sp³-hybridized carbon and is therefore the most shielded (furthest upfield). Its attachment to an oxygen atom shifts it downfield relative to a simple methyl group, to around 58 ppm.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of high-purity DMSO-d₆. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in ¹H NMR.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3400 - 3200 | O-H Stretch | Strong, Broad | Alcohol (-CH₂OH) |

| 3200 - 3000 | N-H Stretch | Strong, Broad | Amide (-NH) |

| 3100 - 3000 | C-H Stretch (sp²) | Medium | Vinyl (=C-H) |

| 1720 - 1680 | C=O Stretch | Very Strong, Sharp | Amide Carbonyls |

| 1650 - 1600 | C=C Stretch | Medium | Alkene |

| 1200 - 1000 | C-O Stretch | Strong | Primary Alcohol |

Expertise & Causality:

-

O-H and N-H Region: The region above 3000 cm⁻¹ will be dominated by a broad, strong absorption band resulting from the overlapping O-H (alcohol) and N-H (amide) stretching vibrations.[5] Hydrogen bonding in the solid state will cause significant broadening of these peaks.

-

C=O Region: The most intense and diagnostically useful peaks in the spectrum will be the carbonyl (C=O) stretches, expected between 1720 and 1680 cm⁻¹.[5] Uracil itself shows two distinct C=O bands. This feature is a definitive marker for the pyrimidine-2,4-dione core.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex array of bending and stretching vibrations (e.g., C-N, C-C, C-O stretches) that are unique to the molecule as a whole. The strong C-O stretch from the primary alcohol is expected to be prominent here.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of dry this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc. KBr is used as it is transparent to IR radiation in the typical analysis range.

-

-

Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and correlate them with the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound (C₅H₆N₂O₃), the exact mass is 142.0378 Da.[6]

Predicted Fragmentation (Electron Ionization - EI)

Under high-energy Electron Ionization (EI) conditions, the molecule will be ionized to form a molecular ion (M•⁺), which then undergoes fragmentation. The fragmentation pathways are driven by the stability of the resulting ions and neutral losses.[7]

-

Molecular Ion (M•⁺): The peak corresponding to the intact radical cation is expected at m/z = 142. As the molecule contains two nitrogen atoms (an even number), the molecular weight is even, consistent with the Nitrogen Rule.[8]

-

Key Fragmentation Pathways:

-

Loss of Water (M - 18): A common fragmentation for alcohols is the loss of a water molecule, leading to a fragment at m/z = 124.

-

Loss of Hydroxymethyl Radical (M - 31): Cleavage of the C6-C7 bond can result in the loss of a •CH₂OH radical, yielding a stable ion at m/z = 111.

-

Ring Fragmentation: The uracil ring itself can fragment. A characteristic fragmentation of uracil involves a retro-Diels-Alder type reaction, though this is more complex in substituted uracils. Cleavage of the ring can lead to smaller fragments.[9]

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Identity |

|---|---|

| 142 | [M]•⁺ (Molecular Ion) |

| 124 | [M - H₂O]•⁺ |

| 111 | [M - •CH₂OH]⁺ |

| 69 | [C₃H₃NO]⁺ (Fragment from ring cleavage) |

Diagram: Predicted EI-MS Fragmentation of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Methyluracil(626-48-2) 1H NMR [m.chemicalbook.com]

- 3. Uracil(66-22-8) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C5H6N2O3 | CID 97191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uni-saarland.de [uni-saarland.de]

- 8. whitman.edu [whitman.edu]

- 9. researchgate.net [researchgate.net]

Commercial suppliers of high-purity 6-(Hydroxymethyl)uracil for research.

A Researcher's Guide to Sourcing High-Purity 6-(Hydroxymethyl)uracil

Introduction: The Significance of this compound in Modern Research

This compound (6-hmU) is a modified pyrimidine nucleobase that has garnered significant interest within the scientific community. While structurally similar to the canonical DNA base thymine, the addition of a hydroxymethyl group at the 6-position imparts unique chemical properties that make it a valuable tool in diverse research areas. Primarily, 6-hmU serves as a critical research compound in studies of DNA damage and repair mechanisms. It is recognized as a model compound for thymine glycol, a common lesion resulting from oxidative stress on genetic material.[1] Understanding how cells recognize and repair such lesions is fundamental to fields like oncology, toxicology, and aging research.

Furthermore, derivatives of 6-hmU have been investigated for their potent and selective inhibitory effects on DNA replication in certain bacteria, opening avenues for novel antimicrobial strategies.[2] The integrity of experimental outcomes in these sensitive applications is directly contingent on the purity and quality of the 6-hmU used. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity 6-hmU, ensuring the reliability and reproducibility of their work.

Section 1: The Imperative of Purity—Why Quality is Non-Negotiable

In any biochemical or cellular assay, the purity of a reagent is paramount. For this compound, contaminants can lead to a host of experimental artifacts, confounding data interpretation and compromising the validity of research findings.

Potential Pitfalls of Impurities:

-

Enzymatic Inhibition/Activation: Uncharacterized impurities may act as inhibitors or activators of enzymes involved in DNA repair pathways (e.g., DNA glycosylases), leading to erroneous measurements of enzyme kinetics.

-

Cellular Toxicity: Residual solvents, heavy metals, or synthesis byproducts can induce cytotoxic effects in cell-based assays, masking the true biological effects of 6-hmU.

-

Analytical Interference: Impurities can co-elute with analytes of interest in chromatographic methods like HPLC or interfere with detection in mass spectrometry, leading to inaccurate quantification.[3]

Therefore, sourcing 6-hmU with the highest possible purity, supported by comprehensive analytical documentation, is a critical first step in experimental design. A purity of ≥97% is often considered a minimum standard for research applications.[1]

Section 2: Decoding the Certificate of Analysis (CoA)

A Certificate of Analysis is a self-validating document that provides a batch-specific quality report from the supplier. It is the single most important piece of documentation for verifying the quality of a chemical reagent. Researchers should never assume quality and must demand a detailed CoA for every lot purchased.

Key Parameters to Scrutinize on a 6-hmU CoA:

-

Purity (by HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[4][5] It separates the main compound from any impurities. The CoA should state the purity as a percentage, with values of 98% or higher being preferable.[6][7][8][9] A purity of 99.85% as determined by HPLC indicates a very high-quality product.[10]

-

Identity Confirmation (by NMR and/or MS):

-

Nuclear Magnetic Resonance (¹H NMR): This technique provides detailed information about the molecular structure, confirming the identity of the compound and the absence of structurally similar impurities. A statement like "Consistent with structure" is a positive indicator.[10]

-

Mass Spectrometry (MS): This method confirms the molecular weight of the compound. The CoA should report a mass that is consistent with the molecular weight of 6-hmU (142.11 g/mol ).[10]

-

-

Appearance: The physical state should be consistent, typically a white to off-white solid or powder.[6][8][10]

-

Water Content (by Karl Fischer): Excessive water content can affect the calculated concentration of stock solutions. A reported value, such as 0.24%, provides accuracy for solution preparation.[8][10]

Below is a diagram illustrating the logical workflow of a robust quality control process that a reputable supplier should follow.

Caption: Quality control workflow for this compound production.

Section 3: Commercial Suppliers—A Comparative Overview

Several reputable chemical suppliers provide this compound for research purposes. The choice of supplier often depends on the required purity, quantity, availability, and the level of documentation provided. Below is a comparative table of prominent suppliers.

| Supplier | Typical Purity | CAS Number | Notes |

| Sigma-Aldrich (Merck) | ≥97% | 22126-44-9 | A well-established supplier with a broad portfolio of research chemicals. Often provides access to detailed CoAs and safety information. |

| Thermo Scientific Chemicals (Alfa Aesar) | 98% | 4433-40-3 | Known for a wide range of specialty chemicals. Their documentation often includes HPLC assay results and water content.[8][9] (Note: 6-hmU is often listed as 5-(Hydroxymethyl)uracil by this and other suppliers, which is an isomer. Researchers must ensure they are ordering the correct positional isomer, 6-hmU, CAS 22126-44-9). |

| ChemScene LLC | >98% | 22126-44-9 | A preferred partner listed by major distributors, indicating a focus on bioactive small molecules for research. |

| MySkinRecipes | 97% | 22126-44-9 | Lists the product specifically for biochemical research into DNA damage and repair.[1] |

| MedChemExpress | >99% | 4433-40-3 | Specializes in high-purity inhibitors and reagents for life science research. Provides detailed CoAs with HPLC and NMR data.[10] (Note: Isomer CAS listed). |

Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should always verify the exact product specifications and CAS number (22126-44-9 for this compound) with the supplier before purchasing.

Section 4: Application Spotlight—Protocol for In Vitro Base Excision Repair (BER) Assay

To illustrate the practical use of high-purity 6-hmU, this section provides a generalized protocol for an in vitro assay to measure the activity of a DNA glycosylase that recognizes and excises an oxidative lesion, using 6-hmU as a stable analog or standard.

Objective: To determine the activity of a specific DNA glycosylase (e.g., SMUG1) on a DNA substrate containing a lesion analogous to 6-hmU.[11]

Methodology Rationale: This workflow relies on the precise quantification of the excised base (or a labeled analog). The purity of the 6-hmU standard is critical for generating an accurate standard curve for quantification.

Caption: Workflow for an in vitro DNA glycosylase activity assay.

Step-by-Step Protocol:

-

Preparation of 6-hmU Standard Curve:

-

Causality: An accurate standard curve is essential for absolute quantification of the reaction product.

-

Steps:

-

Accurately weigh a small amount of high-purity 6-hmU (≥99%).

-

Prepare a concentrated stock solution in an appropriate buffer (e.g., nuclease-free water).

-

Perform serial dilutions to create a range of standards (e.g., 0-100 pmol).

-

Analyze these standards using the same detection method as the experimental samples (e.g., HPLC) to generate a standard curve of signal vs. concentration.

-

-

-

Enzymatic Reaction:

-

Causality: This step mimics the biological process of base excision repair in a controlled environment.

-

Steps:

-

In a microcentrifuge tube, combine the reaction buffer, the DNA substrate containing the lesion, and nuclease-free water.

-

Initiate the reaction by adding a purified DNA glycosylase enzyme.

-

Incubate at the optimal temperature for the enzyme (typically 37°C) for a defined period.

-

-

-

Reaction Quenching and Product Analysis:

-

Causality: The reaction must be stopped precisely to measure the activity over the defined time. The products are then separated for quantification.

-

Steps:

-

Stop the reaction by adding a quenching solution (e.g., NaOH or by heat inactivation).

-

Separate the reaction products. For an excised base, this is typically done via reverse-phase HPLC.

-

Detect the excised base using UV absorbance or mass spectrometry.

-

Quantify the amount of product by comparing its signal to the 6-hmU standard curve.

-

-

Conclusion

The selection of high-purity this compound is a foundational step for any research involving DNA damage, repair, or epigenetic modification. By prioritizing suppliers who provide comprehensive, batch-specific Certificates of Analysis, researchers can mitigate experimental variability and ensure the integrity of their data. Scrutinizing purity by HPLC and identity by NMR or MS is not merely a procedural formality but a critical component of rigorous scientific practice. This diligence ensures that subsequent discoveries are built on a solid and reliable chemical foundation.

References

- 1. This compound [myskinrecipes.com]

- 2. 6 (p-Hydroxyphenylazo)-Uracil: a Reversible, Selective Inhibitor of the Replication of Deoxyribonucleic Acid of Staphylococcal Bacteriophage P11-M15 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of 6-Methyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. 5-(Hydroxymethyl)uracil, 98% | CymitQuimica [cymitquimica.com]

- 7. thermofisher.in [thermofisher.in]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. 5-(Hydroxymethyl)uracil, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Genomic Uracil and Aberrant Profile of Demethylation Intermediates in Epigenetics and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling guidelines for 6-(Hydroxymethyl)uracil in the lab.

An In-Depth Technical Guide to the Safe Laboratory Handling and Application of 6-(Hydroxymethyl)uracil

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective use of this compound in a laboratory setting. Moving beyond a simple checklist of safety procedures, this document elucidates the causal reasoning behind handling protocols, grounded in the specific chemical properties and biological relevance of the compound. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and user safety.

Introduction: The Scientific Context of this compound

This compound (6-HOMU) is a pyrimidine derivative, structurally related to the nucleobases that form the building blocks of nucleic acids. Its primary significance in the research field lies in its role as a model compound and a biological marker for DNA damage.[1] Specifically, it serves as an analogue for thymine glycol, a common lesion resulting from oxidative damage to DNA.[1] Understanding the interaction of 6-HOMU with DNA repair enzymes and its effect on DNA transcription and replication is crucial for studies in oncology, toxicology, and epigenetics.[2][3] This guide will provide the necessary safety and handling protocols to enable rigorous and safe investigation of this important molecule.

Physicochemical and Toxicological Profile

A thorough understanding of the compound's intrinsic properties is the foundation of safe handling. The reactivity and toxicity of 6-HOMU dictate the necessary control measures.

Chemical and Physical Properties

The physical characteristics of 6-HOMU are essential for its proper storage and for anticipating its behavior in experimental setups. While some data is available for the 5-isomer, this table focuses on known properties for this compound.

| Property | Value | Source |

| Chemical Formula | C₅H₆N₂O₃ | [4] |

| Molecular Weight | 142.11 g/mol | [4] |

| CAS Number | 22126-44-9 | [4] |

| Appearance | White Powder / Crystalline Solid | [5] |

| Melting Point | >300°C (decomposes) | [6] |

| Solubility | Poorly soluble in water. Soluble in DMSO and DMF. | [5][6][7] |

| pKa | 8.46 ± 0.10 (Predicted) | [6] |

Toxicology and Hazard Analysis

This compound is classified as a hazardous substance and requires careful handling to mitigate exposure risks.[5][8] The primary hazards are related to irritation and potential mutagenicity.

| Hazard Type | GHS Classification & Description | Source |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | [8][9] |

| Acute Inhalation Toxicity | Category 4 (H332: Harmful if inhaled) | [8] |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | [8][9] |

| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | [8][9] |

| Respiratory Irritation | STOT SE Category 3 (H335: May cause respiratory irritation) | [8][9] |

| Mutagenicity | Limited evidence suggests potential for mutagenic effects. | [5] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [8][9] |

| Quantitative Data | TDLO (Oral, Rat): 50 mg/kg | [8] |

STOT SE: Specific Target Organ Toxicity, Single Exposure. TDLO: Lowest Published Toxic Dose.

The causality behind these classifications stems from the molecule's reactivity. As a pyrimidine analogue, it can potentially interfere with cellular processes involving nucleic acids. The irritant properties are common for fine organic powders which can cause mechanical and chemical irritation upon contact with moist tissues like skin, eyes, and the respiratory tract.

Core Directive: Laboratory Safety & Handling Protocols

The following protocols are based on a risk-minimization philosophy. The primary risks when handling solid 6-HOMU are inhalation of airborne particles and direct contact with skin and eyes.

Engineering Controls & Personal Protective Equipment (PPE)

The selection of controls and PPE is a direct response to the identified hazards.

-

Primary Engineering Control: Always handle solid this compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[10] The airflow of the hood contains any generated aerosols away from the user's breathing zone.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[11] A face shield may be required for bulk handling or when there is a significant splash risk.

-

Hand Protection: Wear nitrile or other chemically impervious gloves.[10] Gloves must be inspected before use and changed immediately if contaminated. The principle of "double gloving" is recommended when handling higher quantities.

-

Body Protection: A standard laboratory coat is mandatory. For larger quantities, a chemically resistant apron or suit should be considered.[10]

-

Respiratory Protection: If engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[5][10]

-

Safe Handling and Weighing Protocol

-

Preparation: Designate a specific area within the fume hood for handling 6-HOMU. Cover the work surface with absorbent, disposable bench paper.

-

Aliquotting: Avoid scooping directly from the primary stock bottle to prevent contamination. Use a clean spatula to transfer an approximate amount to a secondary weighing vessel (e.g., a glass vial or weighing boat).

-

Weighing: If possible, use an analytical balance with a draft shield inside the fume hood. If the balance is external, ensure the weighing vessel is securely capped before transfer.

-

Solution Preparation: Add solvent to the solid within the fume hood. The compound is poorly soluble in water but dissolves in organic solvents like DMSO and DMF.[6][7] Ensure the vessel is capped and mix gently to avoid aerosol generation.

-

Cleanup: After handling, decontaminate the spatula and work surface. Dispose of all contaminated disposable materials (gloves, bench paper, weighing boat) in a designated hazardous waste container.[5]

-

Hygiene: Always wash hands thoroughly with soap and water after removing gloves and completing work.[5]

Storage, Stability, and Disposal

Proper long-term management of the chemical is critical to maintain its integrity and prevent accidental release.

Storage and Stability

-

Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Incompatibilities: Keep away from strong oxidizing agents.[5][11] Contact with strong oxidizers could lead to an exothermic reaction and degradation of the compound.

-

Stability: The compound is stable under recommended storage conditions.[11] Hazardous polymerization will not occur.[11]

Waste Disposal Workflow

Disposal must comply with all local, state, and federal regulations.[5] Never discharge 6-HOMU into the sewer system or the environment.[10]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

-

Minor Spill (Solid):

-

Evacuate non-essential personnel. Ensure the area is well-ventilated (fume hood running).

-

Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

-

Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a labeled hazardous waste container.[5] Avoid dry sweeping which can generate dust.[5]

-

Clean the spill area with a damp cloth, and dispose of the cloth in the waste container.

-

-

Major Spill:

-

Evacuate the immediate area.

-

Alert emergency responders and the institutional safety office.[5]

-

Prevent entry into the area.

-

Exposure First Aid

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[8]

Application in Research: DNA Damage and Repair Assays

This compound is frequently used as a standard or a substrate in studies investigating DNA repair mechanisms, particularly base excision repair (BER).[12] The enzyme Single-strand-selective monofunctional uracil-DNA glycosylase (SMUG1) is known to efficiently recognize and remove 5-hydroxymethyluracil from DNA.[12][13]

A common experimental approach involves treating cells with a DNA-damaging agent and then quantifying the resulting lesions. 6-HOMU can be used to generate a standard curve in an ELISA-based assay or as a substrate in an in vitro enzyme activity assay.

Representative Experimental Protocol: Comet Assay for DNA Damage

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks.[14] This protocol describes a general workflow to assess the protective effect of a test compound against DNA damage, where 6-HOMU could be used as a positive control for certain types of damage.

Objective: To quantify DNA strand breaks in cells following treatment with a genotoxic agent.

Materials:

-

Cultured cells (e.g., human lymphocytes, HeLa cells)

-

This compound solution in DMSO (for use as a potential control or test substance)

-

Genotoxic agent (e.g., H₂O₂, UV radiation)

-

Comet Assay Kit (containing low melting point agarose, lysis buffer, alkaline electrophoresis buffer, SYBR Green or similar DNA stain)

-

Microscope slides, electrophoresis tank, fluorescence microscope.

Methodology:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere.

-

Treat cells with the desired concentrations of a test compound or 6-HOMU for a specified duration.

-

Induce DNA damage by exposing cells to a genotoxic agent.

-

-

Cell Harvesting and Embedding:

-

Harvest cells via trypsinization and resuspend in ice-cold PBS at ~1x10⁵ cells/mL.

-

Mix the cell suspension with molten low melting point agarose (at ~37°C) at a 1:10 ratio (v/v).

-

Quickly pipette 75 µL of the mixture onto a coated microscope slide, cover with a coverslip, and solidify on a cold plate for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13).

-

Allow the DNA to unwind for 20-40 minutes. This step relaxes the supercoiled DNA and exposes strand breaks.

-

Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes. Fragmented DNA (from damaged cells) will migrate away from the nucleoid, forming a "comet tail".[14]

-

-

Neutralization and Staining:

-

Gently drain the electrophoresis buffer and neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes.

-

Stain the DNA with a fluorescent dye like SYBR Green.

-

-

Visualization and Analysis:

-

Visualize slides using a fluorescence microscope.

-

Capture images of at least 50-100 cells per slide.

-

Use image analysis software to quantify the "Olive Tail Moment" or "% DNA in tail," which are proportional to the amount of DNA damage.[14]

-

References

- 1. Understanding Uracil Solubility in Organic Solvents-pharma ingredients [hbgxchemical.com]

- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H6N2O3 | CID 97191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chembk.com [chembk.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. Uracil in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Genomic Uracil Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: Quantification of 6-(Hydroxymethyl)uracil in Human Urine via LC-MS/MS

A Validated Method for a Key Biomarker of Oxidative DNA Damage

Author: Senior Application Scientist, Advanced Bioanalytical Solutions

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 6-(Hydroxymethyl)uracil (also known as 5-Hydroxymethyluracil or 5-HMUra) in human urine. This compound is a significant biomarker of oxidative DNA damage, and its accurate measurement is crucial for studies in toxicology, clinical diagnostics, and drug development.[][2] This protocol employs Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of this polar analyte. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring high standards of accuracy, precision, and reliability.[3][4][5][6][7][8][9][10][11]

Introduction: The Significance of this compound

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can lead to cellular damage, including modifications to DNA.[12] The oxidation of the thymine methyl group in DNA results in the formation of this compound.[2] This modified base can also arise from the deamination of 5-hydroxymethylcytosine, an epigenetic marker.[2] Upon repair of the damaged DNA, this compound is excised and excreted in urine.[] Therefore, its concentration in urine serves as a non-invasive biomarker to assess the extent of oxidative DNA damage and the efficacy of DNA repair mechanisms.[] Accurate and precise quantification of urinary this compound is invaluable for:

-

Drug Development: Assessing the genotoxic potential of new drug candidates.

-

Clinical Research: Investigating the role of oxidative stress in various pathologies.

-

Nutraceutical and Antioxidant Studies: Evaluating the efficacy of interventions aimed at mitigating oxidative damage.[13]

This guide provides a comprehensive protocol for its quantification, designed for researchers, scientists, and drug development professionals.

Method Overview: The Analytical Strategy

The quantification of a small, polar molecule like this compound from a complex biological matrix such as urine presents several analytical challenges, including matrix effects and achieving adequate retention in reversed-phase chromatography.[14] Our strategy is designed to overcome these hurdles through a systematic and validated workflow.

Logical Workflow Diagram

Caption: High-level workflow for this compound quantification.

Experimental Protocols

Reagents and Materials

-

Analytes: this compound (Sigma-Aldrich or equivalent)

-

Internal Standard: [¹³C,¹⁵N₂]-Uracil (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Solvents: Acetonitrile, Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water

-

SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX)

-

Urine: Pooled human urine for calibration standards and quality controls

Sample Handling and Stability

Proper sample handling is critical for accurate results. Urine samples should be collected in sterile containers and stored at -80°C until analysis to ensure the stability of this compound.[3] Avoid repeated freeze-thaw cycles. For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable.[15]

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and [¹³C,¹⁵N₂]-Uracil in ultrapure water.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to create a series of working standards for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the [¹³C,¹⁵N₂]-Uracil stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.

-

Calibration Curve and QCs: Spike appropriate volumes of the working standard solutions into pooled human urine to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples at low, medium, and high concentrations.

Solid Phase Extraction (SPE) Protocol

Causality: SPE is employed to remove salts and other interfering matrix components from the urine, which can cause ion suppression in the mass spectrometer, and to concentrate the analyte, thereby improving the limit of quantification.[14] A mixed-mode cation exchange sorbent is chosen for its ability to retain the polar, slightly basic this compound while allowing more non-polar interferences to be washed away.

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Equilibration: Equilibrate the cartridges with 1 mL of 0.1% formic acid in water.

-

Loading: To 500 µL of urine sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL IS working solution. Vortex briefly and load the entire volume onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Acetonitrile:Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen separation technique due to the high polarity of this compound. HILIC provides excellent retention and separation for such compounds, which are poorly retained on traditional C18 columns. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in a complex matrix.

Table 1: LC-MS/MS Parameters

| Parameter | Setting |

| LC System | High-performance liquid chromatography system (e.g., Waters ACQUITY UPLC, Agilent 1290) |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 143.1 | 125.1 | 50 | 15 |

| This compound (Qualifier) | 143.1 | 97.1 | 50 | 25 |

| [¹³C,¹⁵N₂]-Uracil (IS) | 116.0 | 72.0 | 50 | 28 |

Note: The precursor ion for this compound is [M+H]⁺. The product ion at m/z 125.1 corresponds to the loss of water (-H₂O), and m/z 97.1 corresponds to the further loss of CO. The MRM transition for the surrogate IS, [¹³C,¹⁵N₂]-Uracil, is based on common fragmentation patterns.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability.[5][6] This method should be validated in accordance with the principles laid out by the FDA and EMA.[3][4][8][9][10][11]

Validation Workflow Diagram

Caption: Key parameters for comprehensive method validation.

Table 3: Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank urine samples. |

| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The mean value should be within ±15% of the nominal value for QCs (±20% for LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% for QCs (20% for LLOQ). |

| Matrix Effect | The CV of the IS-normalized matrix factor across different lots of urine should be ≤15%. |

| Recovery | Extraction recovery should be consistent and reproducible. |

| Stability | Analyte concentrations in stability samples (bench-top, freeze-thaw, long-term) should be within ±15% of the nominal concentration. |

| Surrogate IS | Demonstrate parallelism between the calibration curve of the analyte in the surrogate matrix (e.g., water) and the standard addition curve in the authentic matrix (urine). The slopes should not differ by more than 15%. This ensures the surrogate IS adequately compensates for matrix effects. |

Conclusion and Field-Proven Insights

This application note provides a comprehensive and scientifically sound LC-MS/MS method for the quantification of this compound in human urine. By leveraging a targeted SPE cleanup and a HILIC separation, this protocol achieves the sensitivity, selectivity, and robustness required for demanding research and regulated bioanalysis.

Expert Insights:

-

Internal Standard Choice: While a stable isotope-labeled version of the analyte is ideal, its commercial unavailability necessitates the use of a surrogate. [¹³C,¹⁵N₂]-Uracil is a logical choice due to its structural similarity and elution profile in HILIC. However, rigorous validation of parallelism is non-negotiable to ensure it accurately reflects the behavior of this compound.

-

HILIC Chromatography: HILIC separations can be sensitive to the water content of the mobile phase and sample diluent. Maintaining consistent reconstitution and mobile phase preparation is key to reproducible retention times and peak shapes.

-

Matrix Effects: Urine is a notoriously complex matrix. Even with effective SPE, monitoring for matrix effects across different patient populations or cohorts is crucial for ensuring data quality in large-scale studies.

By adhering to the detailed protocols and validation criteria outlined herein, researchers can confidently generate high-quality data on this important biomarker of oxidative stress, advancing our understanding of disease and the development of new therapeutics.

References

- 2. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. isotope.com [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. Anionic derivatives of uracil: fragmentation and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. lirias.kuleuven.be [lirias.kuleuven.be]

- 11. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of 5-Hydroxymethyluracil Levels Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNAmod: 5-hydroxymethyluracil [dnamod.hoffmanlab.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Surrogate internal standard - Mass Spec Terms [msterms.org]

Application Note: A Robust GC-MS Method for the Quantitative Analysis of 6-(Hydroxymethyl)uracil in Biological Samples

Introduction: The Significance of 6-(Hydroxymethyl)uracil

This compound (HmU), an oxidation product of the thymine methyl group, is a significant form of DNA damage induced by oxidative stress.[1][2] Its presence in DNA is linked to mutagenesis and various pathological conditions. Beyond its role as a lesion, emerging evidence suggests HmU may also function as an epigenetic marker, adding another layer of complexity to its biological role.[3] Accurate and sensitive quantification of HmU in biological matrices is therefore crucial for researchers in toxicology, cancer biology, and epigenetics.

However, the analysis of HmU presents significant challenges. Its polar nature and low volatility make it unsuitable for direct analysis by gas chromatography (GC).[4] Furthermore, traditional sample preparation methods involving acid hydrolysis can lead to substantial degradation of the analyte, resulting in an underestimation of its true levels by up to an order of magnitude.[1][2]

This application note presents a detailed, validated protocol for the reliable quantification of HmU using Gas Chromatography-Mass Spectrometry (GC-MS). The method circumvents the pitfalls of acid hydrolysis by employing a gentle enzymatic digestion, followed by a robust silylation derivatization step to ensure the analyte is amenable to GC-MS analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation to data interpretation, grounded in established scientific principles.

Principle of the Method

The analytical strategy is designed to ensure maximum recovery of HmU and high sensitivity and selectivity during detection. The core of the method involves three critical stages:

-

DNA Extraction and Enzymatic Hydrolysis: High-purity DNA is first isolated from the biological sample. To avoid the degradation associated with acid hydrolysis, a cocktail of enzymes is used to gently digest the DNA backbone, releasing the constituent nucleobases, including HmU, in their native form.

-

Analyte Purification and Derivatization: The resulting DNA digest is purified to remove enzymatic residues and other interfering substances. Subsequently, the extracted analytes are chemically modified through silylation. This process replaces the active hydrogen atoms on the hydroxyl and amine groups of HmU with non-polar trimethylsilyl (TMS) groups.[4][5] This derivatization is essential as it significantly increases the volatility and thermal stability of HmU, making it suitable for GC analysis.[6]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The GC separates the derivatized HmU from other components in the mixture based on its boiling point and interaction with the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for definitive identification, while the signal intensity allows for precise quantification.

Overall Experimental Workflow

The entire process, from sample acquisition to final data analysis, is outlined in the workflow diagram below.

Caption: A schematic of the complete analytical workflow.

Materials, Reagents, and Instrumentation

Materials and Reagents

-

This compound (HmU) standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous, GC grade)

-

Nuclease P1

-

Alkaline Phosphatase

-

DNA Isolation Kit (e.g., Qiagen DNeasy)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Ultrapure water

-

Nitrogen gas, high purity

-

Standard GC autosampler vials with inserts

Instrumentation

| Component | Specification |

| Gas Chromatograph | Agilent 7890 GC system or equivalent |

| Mass Spectrometer | Agilent 5977 MS or equivalent Triple Quadrupole MS[7] |

| Autosampler | Gerstel Cooled Injection System (CIS) or equivalent[7] |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[8] |

| Data System | Manufacturer's standard software for control and data acquisition |

Detailed Experimental Protocols

Protocol 1: DNA Isolation and Enzymatic Hydrolysis

Causality: Enzymatic hydrolysis is chosen over acid hydrolysis to prevent the chemical modification and subsequent loss of HmU, ensuring an accurate representation of its levels in the original DNA sample.[1][2]

-

Isolate DNA: Extract genomic DNA from tissue or cell samples using a commercial DNA isolation kit according to the manufacturer's protocol. The final DNA should be of high purity.

-

Quantify DNA: Measure the concentration and purity of the isolated DNA using a spectrophotometer.

-

Prepare Digestion Reaction: In a microcentrifuge tube, combine 10-20 µg of DNA with Nuclease P1 and the appropriate buffer.

-

First Incubation: Incubate the mixture at 37°C for 2 hours to digest the DNA into individual nucleotides.

-

Second Digestion: Add Alkaline Phosphatase and its corresponding buffer to the mixture.

-

Second Incubation: Incubate again at 37°C for 2 hours to dephosphorylate the nucleotides into nucleosides.

-

Dry Sample: Lyophilize the sample or use a nitrogen blowdown evaporator to dry the sample completely.[9] Complete dryness is critical for the subsequent derivatization step.[5][10]

Protocol 2: Silylation Derivatization

Causality: Silylation is a crucial step that replaces polar active hydrogens with a trimethylsilyl (TMS) group, rendering the HmU molecule volatile and thermally stable for GC analysis.[4][6] BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity.[6][11] The reaction must be performed under anhydrous conditions, as silylating reagents readily react with any water present, which would reduce derivatization efficiency.[4]

Caption: The chemical derivatization of HmU.

-

Prepare Reagents: Ensure the dried sample from Protocol 1 is completely free of moisture.

-

Add Derivatization Agents: To the dried sample, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Seal and Mix: Tightly cap the vial and vortex for 10-15 seconds to ensure the sample is fully dissolved in the reagents.[11]

-

Incubate: Place the vial in a heating block or oven at 60°C for 60 minutes to drive the reaction to completion.[11][12]

-

Cool Down: After incubation, allow the vial to cool to room temperature.

-

Transfer: Transfer the derivatized sample to a GC autosampler vial with a micro-insert for analysis. The sample is now ready for injection.

GC-MS Instrumental Parameters

Causality: The selected parameters are optimized for the separation and detection of the derivatized HmU. A non-polar DB-5ms column is suitable for separating a wide range of derivatized metabolites. The temperature program is designed to ensure that the derivatized HmU elutes as a sharp, symmetrical peak. Selected Ion Monitoring (SIM) mode is used for quantification to maximize sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.

| Parameter | Setting |

| GC System | |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial 80°C, hold for 2 min |

| Ramp to 280°C at 10°C/min | |

| Hold at 280°C for 5 min | |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Analysis and Interpretation

Identification and Quantification

The derivatized this compound (Tris-TMS-HmU) is identified by its characteristic retention time and mass spectrum. For accurate quantification, an internal standard (e.g., ¹³C,¹⁵N-labeled HmU) should be subjected to the same preparation and analysis, and a calibration curve should be generated using standards of known concentrations.

Expected Mass Spectrum

The silylation of HmU adds three TMS groups, resulting in a derivative with a molecular weight of 358 g/mol . The Electron Ionization (EI) mass spectrum is expected to show a molecular ion ([M]⁺) at m/z 358. The most prominent feature in the mass spectra of TMS derivatives is often the loss of a methyl group ([M-15]⁺), which provides a highly characteristic and abundant ion for quantification.[13][14]

| Ion Description | Expected m/z | Role in Analysis |

| [M-15]⁺ (Loss of -CH₃) | 343 | Quantifier Ion (most abundant and specific) |

| [M]⁺ (Molecular Ion) | 358 | Qualifier Ion |

| [M-89]⁺ (Loss of -O-Si(CH₃)₂) | 269 | Qualifier Ion[13][14] |

| TMS Ion | 73 | Common fragment for silylated compounds |

The ion at m/z 343 is typically the most stable and abundant fragment and should be selected as the primary quantifier ion for SIM analysis to achieve the highest sensitivity and specificity.

Conclusion

The GC-MS method detailed in this application note provides a reliable and highly sensitive protocol for the quantification of this compound in biological samples. By integrating a non-destructive enzymatic hydrolysis with a robust silylation derivatization, this workflow overcomes common analytical challenges, ensuring high recovery and accurate measurement. This protocol serves as a valuable tool for researchers investigating the roles of oxidative DNA damage and epigenetic modifications in health and disease.

References

- 1. Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]